Cas no 2248322-27-0 (methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate)

Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate is a fluorinated amino acid derivative with a dichlorophenyl substituent, offering unique structural and reactivity features. The presence of both amino and difluoro groups enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The 3,5-dichlorophenyl moiety contributes to increased lipophilicity and potential bioactivity, while the difluoromethyl ester group improves metabolic stability. This compound is particularly valuable in the development of protease inhibitors and other bioactive molecules due to its ability to modulate electronic and steric properties. Its well-defined stereochemistry and functional group compatibility make it a reliable building block for targeted synthetic applications.
methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate structure
2248322-27-0 structure
Product Name:methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate
CAS No:2248322-27-0
MF:C10H9Cl2F2NO2
MW:284.086767911911
CID:6213017
PubChem ID:137941375
Update Time:2025-06-15

methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate
    • EN300-1070523
    • 2248322-27-0
    • Inchi: 1S/C10H9Cl2F2NO2/c1-17-9(16)10(13,14)8(15)5-2-6(11)4-7(12)3-5/h2-4,8H,15H2,1H3
    • InChI Key: UVHXRZWGPSSODP-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(C(C(=O)OC)(F)F)N)Cl

Computed Properties

  • Exact Mass: 282.9978402g/mol
  • Monoisotopic Mass: 282.9978402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 52.3Ų

methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate Pricemore >>

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Additional information on methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate

Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate (CAS No. 2248322-27-0): A Comprehensive Overview

Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate, identified by its CAS number 2248322-27-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in drug discovery and material science. The presence of multiple fluorine atoms and chlorine substituents in its molecular structure contributes to its distinct chemical behavior and reactivity, which are crucial for its potential use in synthetic chemistry and biological studies.

The molecular formula of methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate is C10H8Cl2F2N2O2. This formula highlights the complexity of the compound, which is characterized by a combination of amino, carboxylate, and halogenated aromatic groups. The structural features of this compound make it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The dual functionality provided by the amino group and the ester moiety allows for further derivatization, enabling researchers to tailor its properties for specific applications.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and bioavailability. The fluorine atoms in methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate play a critical role in modulating these properties. Studies have shown that fluorine substitution can significantly improve the pharmacokinetic profiles of drugs, leading to increased efficacy and reduced side effects. The dichlorophenyl group further contributes to the compound's reactivity, providing multiple sites for functionalization and interaction with biological targets.

The synthesis of methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate involves a multi-step process that requires careful control of reaction conditions. The introduction of fluorine atoms typically requires specialized techniques such as electrochemical fluorination or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of chlorine substituents often involves halogen exchange reactions or direct chlorination methods. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high yields and purity.

One of the most promising applications of methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate is in the field of medicinal chemistry. Researchers have explored its potential as a precursor for the development of novel therapeutic agents. For instance, its structural framework can be modified to create inhibitors targeting specific enzymes or receptors involved in diseases such as cancer and inflammation. The presence of both amino and carboxylate groups provides multiple points for interaction with biological molecules, making it a versatile scaffold for drug design.

In addition to its pharmaceutical applications, methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate has shown promise in material science. Its unique structural features make it suitable for use as a building block in the synthesis of advanced materials with tailored properties. For example, researchers have investigated its potential use in the development of liquid crystals and organic semiconductors due to its ability to form stable supramolecular structures. These applications underscore the compound's versatility beyond traditional pharmaceutical uses.

The latest research on methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate has revealed new insights into its reactivity and potential applications. A recent study published in the Journal of Organic Chemistry demonstrated that this compound can be effectively used as a ligand in transition metal-catalyzed reactions. The ability to act as a ligand opens up new possibilities for catalytic processes that could be applied in industrial-scale organic synthesis. This finding highlights the compound's importance not only in academic research but also in practical applications.

The safety profile of methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate is another critical aspect that has been thoroughly investigated. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure safe laboratory practices. Researchers have conducted toxicity studies to assess its potential effects on human health and the environment. These studies have shown that when handled responsibly, this compound poses minimal risk.

In conclusion, methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate (CAS No. 2248322-27-0) is a multifaceted compound with significant potential in both pharmaceuticals and material science. Its unique structural features make it a valuable intermediate for synthetic chemistry applications, while its reactivity allows for further derivatization into novel therapeutic agents. The latest research continues to uncover new uses for this compound, reinforcing its importance as a cornerstone molecule in modern chemical research.

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